molecular formula C6H3BrN2O B1597795 2-Bromo-4-hydroxynicotinonitrile CAS No. 635731-97-4

2-Bromo-4-hydroxynicotinonitrile

Cat. No.: B1597795
CAS No.: 635731-97-4
M. Wt: 199 g/mol
InChI Key: PSCVYEBXCLQANK-UHFFFAOYSA-N
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Description

2-Bromo-4-hydroxynicotinonitrile (CAS 635731-97-4) is a versatile heterocyclic building block highly valued in medicinal chemistry and drug discovery research. This compound serves as a key precursor in the synthesis of nicotinic receptor modulators and central nervous system (CNS) active agents . Its molecular structure, featuring bromo, hydroxy, and nitrile functional groups, allows for diverse chemical modifications, making it an ideal intermediate for constructing nitrogen-containing heterocycles common in many active pharmaceutical ingredients (APIs) . Research demonstrates the application of related bromonicotinonitrile scaffolds in the development of potent inhibitors for therapeutic targets, such as the BTB domain of B-cell lymphoma 6 (BCL6) protein, which is relevant in oncology research . Furthermore, this compound is employed in the development of agrochemicals, including herbicides and insecticides, leveraging its ability to act as a core structure for further functionalization . The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O/c7-6-4(3-8)5(10)1-2-9-6/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCVYEBXCLQANK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C(C1=O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383033
Record name 2-BROMO-4-HYDROXYNICOTINONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635731-97-4
Record name 2-BROMO-4-HYDROXYNICOTINONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 4 Hydroxynicotinonitrile and Derivatives

Strategic Approaches to the Core Nicotinonitrile Scaffold

The nicotinonitrile framework, a pyridine (B92270) ring bearing a cyano group at the C-3 position, is a key structural motif in many biologically active compounds. Its synthesis can be approached through various routes, primarily involving either the construction of a pre-functionalized pyridine ring or the introduction of the nitrile group onto an existing pyridine system.

Formation of the Pyridine Ring System

The assembly of the pyridine ring itself is a foundational step. Classical methods often rely on condensation reactions of carbonyl compounds. For instance, the Hantzsch pyridine synthesis and its variations can yield symmetrically and asymmetrically substituted pyridines. These methods typically involve the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia (B1221849) or an ammonia equivalent. While powerful, achieving the specific substitution pattern of 2-bromo-4-hydroxynicotinonitrile directly from such methods can be challenging due to the need for appropriately substituted starting materials.

More contemporary approaches offer greater flexibility. Cascade reactions, for example, can provide highly substituted pyridines in a single pot. One such method involves a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, which then undergo an electrocyclization and subsequent air oxidation to furnish the pyridine ring. This modular approach allows for the assembly of complex substitution patterns by varying the starting materials.

Another strategy involves the cycloaddition of 1-azadienes with an alkene or alkyne, followed by oxidation. While the direct Diels-Alder reaction of 1-azadienes can be electronically disfavored, inverse-demand Diels-Alder reactions using heterocyclic azadienes have proven more successful for constructing the pyridine core.

Introduction of Nitrile Functionality

Once the pyridine ring is formed, or concurrently with its formation, the nitrile group must be introduced at the C-3 position. The direct cyanation of a pyridine ring can be a viable strategy. This can be achieved through a tandem process where an in situ generated dihydropyridine (B1217469) reacts with a cyano electrophile. prepchem.com The regioselectivity of this reaction is influenced by a combination of electronic and steric factors of the substituents already present on the pyridine ring. prepchem.com

Alternatively, the nitrile group can be derived from other functional groups. For example, the dehydration of a nicotinamide (B372718) (the amide derivative of nicotinic acid) can yield the corresponding nicotinonitrile. This transformation can be accomplished using various dehydrating agents. Another established method is the Sandmeyer reaction, where an amino group at the C-3 position is converted to a diazonium salt and subsequently displaced by a cyanide nucleophile. This method is particularly useful for introducing the nitrile group in a regiocontrolled manner, provided the corresponding 3-aminopyridine (B143674) precursor is accessible. A classic example is the synthesis of nicotinonitrile from 3-bromopyridine (B30812) and cuprous cyanide, a reaction that underscores the utility of halogenated pyridines as precursors. organic-chemistry.orgpku.edu.cn

Regioselective Functionalization of the Pyridine Ring

Controlled Bromination Strategies at the C-2 Position

The introduction of a bromine atom at the C-2 position of a pyridine ring can be achieved through several methods, with the choice often depending on the existing substituents. For pyridine rings activated by an electron-donating group, such as a hydroxyl or methoxy (B1213986) group at the C-4 position, electrophilic bromination is a common approach. Reagents like N-bromosuccinimide (NBS) are frequently used for this purpose. The hydroxyl group at C-4 strongly activates the ring towards electrophilic attack, directing the incoming electrophile to the ortho positions (C-3 and C-5). If the C-3 position is already occupied by the cyano group, bromination would be expected to occur at the C-5 position. Therefore, direct bromination of 4-hydroxynicotinonitrile (B1273966) would likely not yield the desired 2-bromo isomer.

A more controlled method for achieving C-2 bromination is through the use of pyridine N-oxides. Activation of the pyridine nitrogen to its N-oxide alters the electronic properties of the ring, facilitating substitution at the C-2 position. A mild method for the C2-bromination of fused azine N-oxides employs tosic anhydride (B1165640) as an activator and tetra-n-butylammonium bromide as the bromide source, leading to excellent regioselectivity.

Alternatively, a Sandmeyer reaction can be employed if a 2-aminonicotinonitrile derivative is available. organic-chemistry.orgresearchgate.netnih.gov Diazotization of the amino group followed by treatment with a copper(I) bromide catalyst provides a reliable method for the regioselective installation of the bromine atom. researchgate.netnih.gov

A plausible synthetic route could involve starting with a precursor such as 2-amino-4-hydroxynicotinonitrile. The amino group at the C-2 position could then be converted to a bromo group via the Sandmeyer reaction.

Reaction TypeReagentsPosition of BrominationReference
Electrophilic BrominationN-Bromosuccinimide (NBS)Ortho to activating group chemicalbook.com
From N-OxideTosic anhydride, tetra-n-butylammonium bromideC-2
Sandmeyer ReactionNaNO₂, HBr, CuBrPosition of amino group organic-chemistry.orgresearchgate.netnih.gov

Selective Introduction of the Hydroxyl Group at the C-4 Position

The introduction of a hydroxyl group at the C-4 position of the pyridine ring can be accomplished through various synthetic transformations. One common strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, at the C-4 position. For instance, a 4-chloronicotinonitrile derivative could be treated with a hydroxide (B78521) source to install the hydroxyl group.

Another approach is the demethylation of a 4-methoxynicotinonitrile (B1302540) precursor. The methoxy group can be cleaved using strong acids or Lewis acids like boron tribromide to yield the desired 4-hydroxyl functionality. chemicalbook.com The synthesis of 2-bromo-4-methoxybenzonitrile (B121712) and its subsequent conversion to 2-bromo-4-hydroxybenzonitrile (B1282162) using boron tribromide has been documented, suggesting this could be a viable strategy for the corresponding pyridine system. chemicalbook.com

The construction of the 4-hydroxypyridine (B47283) ring system can also be achieved from acyclic precursors. For example, the reaction of 1,3-diketones with ammonia, followed by N-acylation and intramolecular aldol (B89426) condensation, can lead to substituted 4-hydroxypyridines. google.com

Precursor Functional GroupReagentsResulting GroupReference
MethoxyBoron tribromide (BBr₃)Hydroxyl chemicalbook.com
Halogen (e.g., Chloro)Hydroxide (e.g., NaOH)Hydroxyl
Amino (via Diazotization)H₂OHydroxyl organic-chemistry.org

Studies on Regiocontrol in Poly-substituted Nicotinonitriles

The synthesis of a polysubstituted pyridine like this compound highlights the critical importance of regiocontrol. The directing effects of the substituents play a paramount role in determining the outcome of the functionalization steps. The strongly activating, ortho-para directing hydroxyl group at C-4 and the meta-directing cyano group at C-3 will have opposing influences on electrophilic substitution reactions.

For instance, in the bromination of a 4-hydroxynicotinonitrile intermediate, the hydroxyl group's directing effect would favor substitution at C-3 and C-5. Since C-3 is already substituted, the reaction would likely proceed at C-5. To achieve the desired C-2 bromination, a strategy that circumvents this directing effect, such as the Sandmeyer reaction on a 2-amino precursor, becomes necessary.

The synthesis of related polysubstituted pyridines provides valuable insights. For example, the synthesis of 5-bromo-2-methyl-4-hydroxypyridinecarboxylate involves a multi-step sequence including oxidation, esterification, reduction, and diazotization hydrolysis to introduce the hydroxyl group. This demonstrates a successful strategy for constructing a highly substituted hydroxypyridine.

Ultimately, a successful synthesis of this compound would likely involve a carefully orchestrated sequence of reactions. A potential pathway could start with the construction of a 2-amino-4-methoxynicotinonitrile (B113388) core. The amino group could then be converted to the bromo substituent via a Sandmeyer reaction. Finally, cleavage of the methyl ether would unveil the C-4 hydroxyl group. This multi-step approach allows for precise control over the placement of each functional group, overcoming the challenges of regioselectivity inherent in the direct functionalization of a pre-formed nicotinonitrile scaffold.

Synthesis of this compound as an Intermediate

The synthesis of this compound, a substituted pyridine, is crucial for its role as an intermediate in the preparation of more complex molecules. The strategic introduction of the bromo, hydroxyl, and cyano groups onto the pyridine ring requires careful planning of the synthetic route.

Pathways Involving Protection and Deprotection of the Hydroxyl Group (e.g., Methoxybenzyl Ether Formation)

A common and effective strategy for the synthesis of this compound involves the use of a protected form of the hydroxyl group, such as a methoxy group. This approach prevents unwanted side reactions of the hydroxyl group during the introduction of other substituents. The synthesis would typically proceed via the formation of a 2-bromo-4-methoxynicotinonitrile (B1340376) intermediate, followed by deprotection to yield the final product.

Once the 2-bromo-4-methoxynicotinonitrile is obtained, the final step is the deprotection of the methoxy group to reveal the hydroxyl functionality. A common reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). For example, the related compound 2-bromo-4-methoxybenzonitrile is effectively deprotected by heating with BBr₃ in dichloromethane. rsc.org A similar approach could be applied to 2-bromo-4-methoxynicotinonitrile. Another method for cleaving methoxy groups on pyridine rings involves treatment with strong acids like hydrobromic acid (HBr). nih.gov

Protecting GroupAbbreviationProtection ReagentDeprotection Conditions
MethoxyOMeMethyl iodide, Dimethyl sulfateBBr₃, HBr, TMSI
Benzyl EtherOBnBenzyl bromideH₂, Pd/C
Methoxybenzyl EtherPMBp-Methoxybenzyl chlorideDDQ, TFA
Tetrahydropyranyl EtherTHPDihydropyran, acid catalystAqueous acid
Silyl Ethers (e.g., TBDMS)OTBDMSTBDMSCl, imidazoleF⁻ (TBAF), acid

Convergent and Divergent Synthetic Routes

The synthesis of this compound and its derivatives can be approached through both convergent and divergent strategies, allowing for the efficient generation of a library of related compounds.

A convergent synthesis would involve the separate synthesis of key fragments of the molecule, which are then combined in the later stages. For instance, a substituted pyridine ring could be constructed from acyclic precursors in a manner that already incorporates some of the required functional groups. A one-pot, four-component reaction of a p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) under microwave irradiation has been reported for the synthesis of novel pyridine derivatives. researchgate.net This approach allows for the rapid assembly of the pyridine core with various substituents.

A divergent synthesis would start from a common intermediate that is then elaborated into a variety of different target molecules. For example, a fully substituted nicotinonitrile could be synthesized and then further modified. An iron(III) chloride-promoted condensation-cyclization reaction of an enamino nitrile and α,β-unsaturated ketones provides access to a wide range of multi-substituted nicotinonitriles. thieme-connect.com This nicotinonitrile core could then be subjected to further functionalization. Another divergent approach involves the synthesis of multi-substituted pyridines from ylidenemalononitriles. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable processes.

Exploration of Environmentally Benign Reagents and Solvents

Solvents: Traditional organic solvents often pose environmental and health risks. The use of greener solvents is a key aspect of green chemistry. A review of green synthesis methods for pyridine derivatives highlights the use of environmentally friendly solvents, solvent-free synthesis, ultrasonic production, and microwave-assisted synthesis. researchgate.netnih.gov For instance, a novel solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been developed. nih.gov The sustainable production of pyridines from glycerol (B35011) and ammonia over zeolite catalysts has also been explored. rsc.org

Below is a table of solvents categorized by their environmental impact.

CategorySolvents
Recommended Water, Ethanol (B145695), Methanol, Isopropanol, Acetone, Ethyl acetate
Problematic Dichloromethane, Chloroform, Diethyl ether, Toluene, Hexane
Hazardous Benzene, Carbon tetrachloride, Dimethylformamide (DMF)

Reagents: The use of stoichiometric reagents that generate large amounts of waste should be avoided. Catalytic methods are preferred as they are more atom-economical. For example, a facile iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the green synthesis of substituted pyridines. rsc.org

Efficiency and Sustainability Metrics in Synthetic Protocols

The efficiency and sustainability of a synthetic route can be evaluated using various metrics, with atom economy being one of the most prominent.

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgjocpr.com The formula for percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

Reactions with high atom economy, such as addition and cycloaddition reactions, are considered greener as they generate less waste. In contrast, substitution and elimination reactions often have lower atom economies. For example, a solvent-free synthesis of pyridinium (B92312) bromides via microwave irradiation exhibited 100% atom economy. mdpi.com

The table below provides a hypothetical comparison of different synthetic strategies for a substituted pyridine based on green chemistry metrics.

Synthetic StrategyAtom EconomySolvent UseCatalystReaction Time
Classical Multi-step LowHigh (Hazardous)Stoichiometric ReagentsLong
Microwave-assisted HighLow/Solvent-freeCatalyticShort
Iron-catalyzed Cyclization HighModerate (Greener)Earth-abundant metalModerate

By focusing on these principles, the synthesis of this compound can be optimized to be not only efficient but also environmentally responsible.

Chemical Reactivity and Advanced Transformations of 2 Bromo 4 Hydroxynicotinonitrile

Nucleophilic Substitution Reactions

The pyridine (B92270) ring in 2-bromo-4-hydroxynicotinonitrile is susceptible to nucleophilic attack, a characteristic that is exploited in various substitution reactions. The reactivity at the C-2 and C-4 positions allows for selective functionalization, leading to the introduction of new carbon-carbon and carbon-heteroatom bonds.

Reactivity at the Bromine-Substituted Carbon (C-2)

The bromine atom at the C-2 position of the pyridine ring is a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution pathways.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. In the context of this compound, these reactions allow for the substitution of the bromine atom with various organic moieties.

The Suzuki-Miyaura reaction , a cornerstone of modern organic synthesis, facilitates the coupling of the aryl bromide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgharvard.edu The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org For this compound, this reaction provides a direct route to 2-aryl-4-hydroxynicotinonitriles. The reaction conditions are generally mild and tolerate a wide range of functional groups. nih.gov

Reaction Coupling Partner Typical Catalyst Typical Base Typical Solvent
Suzuki-MiyauraAryl/heteroaryl boronic acidPd(PPh₃)₄, PdCl₂(dppf)Na₂CO₃, K₂CO₃, Cs₂CO₃Toluene, Dioxane, DMF

The Hiyama coupling offers an alternative to the Suzuki-Miyaura reaction, utilizing organosilanes as the coupling partners. A key feature of the Hiyama coupling is the activation of the organosilane, typically with a fluoride source such as tetrabutylammonium fluoride (TBAF), to form a hypervalent silicon species that facilitates transmetalation. This reaction is valued for the low toxicity and stability of the organosilicon reagents.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a transformation of significant utility in the synthesis of pharmaceuticals and organic materials. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. scirp.org The reactivity of the halide in Sonogashira couplings generally follows the trend I > Br > Cl. wikipedia.org The application of the Sonogashira coupling to this compound would yield 2-alkynyl-4-hydroxynicotinonitriles, which are valuable intermediates for further synthetic elaborations. soton.ac.uk

Reaction Coupling Partner Typical Catalyst System Typical Base Typical Solvent
SonogashiraTerminal alkynePd(PPh₃)₂Cl₂/CuIEt₃N, piperidineTHF, DMF

The electron-deficient nature of the pyridine ring in this compound, enhanced by the electron-withdrawing nitrile group, makes the C-2 position susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile displaces the bromide leaving group. For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group.

The reaction of this compound with various nucleophiles, particularly amines, can lead to the formation of 2-amino-4-hydroxynicotinonitrile derivatives. The mechanism typically proceeds through a two-step addition-elimination pathway. The nucleophile first attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group is then expelled, restoring the aromaticity of the ring. The rate of reaction is influenced by the nature of the nucleophile, the solvent, and the presence of a base. clockss.org In some cases, multiple substitutions can occur if the product amine is also nucleophilic. chemguide.co.uk

Reactivity at the Hydroxyl-Substituted Carbon (C-4)

The hydroxyl group at the C-4 position of this compound is a key site for functionalization, allowing for the introduction of a variety of substituents through etherification, esterification, and other specialized reactions.

The hydroxyl group can be readily converted into an ether or an ester. Etherification , typically achieved through a Williamson ether synthesis, involves the deprotonation of the hydroxyl group with a base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This reaction provides a straightforward method for introducing alkyl or aryl ether moieties at the C-4 position. nih.gov

Esterification can be accomplished by reacting the hydroxyl group with a carboxylic acid, acid chloride, or anhydride (B1165640). When using a carboxylic acid, a coupling agent such as dicyclohexylcarbodiimide (DCC) is often employed to facilitate the reaction. These reactions lead to the formation of O-acylated derivatives of this compound. rsc.org

The Mitsunobu reaction is a versatile and powerful method for the conversion of primary and secondary alcohols to a wide range of functional groups, including esters, ethers, and azides, with inversion of stereochemistry at the alcohol carbon. organic-chemistry.orgnih.gov The reaction is carried out in the presence of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org

The mechanism involves the formation of a phosphonium salt intermediate from the phosphine and the azodicarboxylate. The alcohol then adds to this intermediate, forming an alkoxyphosphonium salt, which is a highly reactive species. Subsequent nucleophilic attack by a suitable pronucleophile, such as a carboxylic acid or a phenol, displaces the triphenylphosphine oxide and results in the formation of the desired product. organic-chemistry.org In the context of this compound, the Mitsunobu reaction offers a mild and efficient method for introducing various functional groups at the C-4 position via the hydroxyl group. beilstein-journals.orgnih.gov

Reactivity of the Nitrile Group

The nitrile (-C≡N) group is a highly versatile functional group, characterized by its linear geometry and the electrophilic nature of the carbon atom. It readily participates in addition and cycloaddition reactions, serving as a key handle for molecular elaboration.

The nitrile functionality of this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions to construct five-membered heterocyclic rings. A prominent example is the synthesis of 1,2,4-oxadiazoles, a class of compounds with significant interest in medicinal chemistry. nih.gov The most common method involves the reaction of a nitrile with a nitrile oxide, generated in situ from an oxime precursor. nih.govorganic-chemistry.org

In this [3+2] cycloaddition, the this compound would serve as the two-atom component, reacting with a nitrile oxide (R-C≡N⁺-O⁻) to form a 3,5-disubstituted 1,2,4-oxadiazole. The substituent 'R' on the final oxadiazole ring is derived from the nitrile oxide used in the reaction. organic-chemistry.org This transformation provides a direct method for incorporating the substituted nicotinonitrile framework into more complex heterocyclic systems.

Alternative strategies for forming 1,2,4-oxadiazoles often involve the conversion of the nitrile into an N-hydroxyamidine (amidoxime) first. This intermediate can then be cyclized with various carbonyl compounds like acyl chlorides, esters, or carboxylic acids to yield the desired oxadiazole ring. nih.gov

Table 1: General Strategies for 1,2,4-Oxadiazole Synthesis from Nitriles

Reaction Type Reactants Product Key Features
1,3-Dipolar Cycloaddition Nitrile + Nitrile Oxide 3,5-Disubstituted 1,2,4-Oxadiazole Direct [3+2] cycloaddition; versatile for varying the 3-substituent. nih.govorganic-chemistry.org

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or a primary amide, depending on the reaction conditions. chemistrysteps.com This transformation is a fundamental process for converting the cyano group into other valuable functionalities.

Acid-Catalyzed Hydrolysis: When heated with an aqueous acid (e.g., H₂SO₄ or HCl), the nitrile group of this compound undergoes hydrolysis. The reaction proceeds through protonation of the nitrogen atom, which enhances the electrophilicity of the carbon, followed by nucleophilic attack by water. youtube.com An amide intermediate (2-Bromo-4-hydroxynicotinamide) is formed initially, which, upon further heating in the acidic medium, hydrolyzes to the corresponding carboxylic acid (2-Bromo-4-hydroxynicotinic acid) and an ammonium (B1175870) salt. youtube.comyoutube.com

Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521) and heat, the nitrile is attacked by the hydroxide ion. chemistrysteps.com This process also forms an amide intermediate. Continued reaction leads to the formation of a carboxylate salt (e.g., sodium 2-bromo-4-hydroxynicotinate) and ammonia (B1221849) gas. youtube.com To obtain the free carboxylic acid, a final acidification step is required to protonate the carboxylate. youtube.com

The enzymatic hydrolysis of nicotinonitrile to nicotinamide (B372718) is a significant industrial process, highlighting the controlled conversion of the nitrile group while preventing further hydrolysis to the carboxylic acid. wikipedia.org

Electrophilic Reactions on the Nicotinonitrile Core

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.orgquora.com When substitution does occur, it is typically directed to the C-3 (meta) position. quora.comquora.com

In this compound, the regiochemical outcome of an EAS reaction is controlled by the combined directing effects of the three existing substituents:

-OH (at C-4): A strongly activating, ortho-, para-directing group. It strongly directs incoming electrophiles to the C-3 and C-5 positions. libretexts.orgorganicchemistrytutor.com

-Br (at C-2): A deactivating, yet ortho-, para-directing group. It directs incoming electrophiles to the C-3 and C-5 positions. libretexts.org

-CN (at C-3): A deactivating, meta-directing group. It directs incoming electrophiles to the C-5 position. libretexts.org

Considering these effects, the C-5 position is the most likely site for electrophilic attack. It is ortho to the strongly activating hydroxyl group, para to the bromo group, and meta to the deactivating nitrile group. The C-6 position is also a possibility, being ortho to the nitrogen, but is generally less favored. The strong activation by the hydroxyl group is expected to be the dominant factor, facilitating substitution despite the presence of deactivating groups and the inherent low reactivity of the pyridine ring. organicchemistrytutor.com

Oxidation and Reduction Chemistry

The functional groups of this compound offer sites for both oxidation and reduction reactions.

Reduction: The nitrile group is susceptible to reduction. Catalytic hydrogenation or treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine, yielding (5-amino-4-bromo-2-pyridyl)methanol. The pyridine ring itself can be reduced under more forcing conditions, such as with sodium borohydride under specific conditions or catalytic hydrogenation at high pressure, to yield a piperidine derivative. researchgate.net

Oxidation: The pyridine ring is generally resistant to oxidation. However, the nitrogen atom can be oxidized to an N-oxide using peracids like m-CPBA. The formation of a pyridine-N-oxide significantly alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic substitution. wikipedia.orgrsc.org The hydroxyl group at the C-4 position could potentially be oxidized, although this is less common for hydroxypyridines which exist in tautomeric equilibrium with pyridones.

Derivatization Strategies for Analytical and Synthetic Purposes

Derivatization involves chemically modifying a compound to alter its properties for a specific purpose, such as enhancing its detectability for analysis or using it as a building block for larger molecules. mdpi.com

For Analytical Purposes: The hydroxyl group is a common target for derivatization to improve analysis by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). For instance, it can be acylated or silylated to increase volatility for GC analysis. For HPLC coupled with mass spectrometry, specific reagents can be used to attach a tag that enhances ionization efficiency or allows for quantification using sensitive detectors like an inductively coupled plasma mass spectrometer (ICP-MS). rsc.org

For Synthetic Purposes: The bromo-substituent at the C-2 position is an exceptionally useful handle for synthetic transformations, particularly for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions. frontierspecialtychemicals.com

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst can replace the bromine atom with a new aryl or vinyl group. researchgate.netmdpi.com

Heck Coupling: This reaction allows for the coupling of the bromo-position with alkenes.

Sonogashira Coupling: Enables the formation of a carbon-carbon bond with a terminal alkyne.

Buchwald-Hartwig Amination: Facilitates the substitution of the bromine with an amine.

These cross-coupling reactions make this compound a valuable building block for constructing complex, highly functionalized pyridine derivatives for applications in pharmaceuticals and materials science. researchgate.netresearchgate.net

Table 3: Key Functional Groups and Their Derivatization Potential

Functional Group Position Potential Derivatization Reaction Purpose
Bromo C-2 Suzuki, Heck, Sonogashira, Buchwald-Hartwig Cross-Coupling Synthetic (C-C, C-N bond formation) researchgate.netresearchgate.net
Nitrile C-3 Hydrolysis, Reduction, Cycloaddition Synthetic (Conversion to -COOH, -CH₂NH₂, Heterocycles) nih.govchemistrysteps.com

Research Findings on this compound Remain Elusive in Specified Synthetic Applications

Extensive research into the scientific literature has yielded no specific information detailing the role of the chemical compound this compound as a synthetic intermediate and building block in the construction of fused heterocyclic systems, such as thieno[2,3-b]pyridines, or its direct incorporation into Active Pharmaceutical Ingredient (API) frameworks.

Despite targeted searches for its application in the synthesis of thieno[2,3-b]pyridines and related structures, as well as its use in annulation reactions and multi-component assemblies, no dedicated studies or established protocols involving this compound were identified. Similarly, investigations into its function in the design of medicinal scaffolds and the introduction of diverse functional groups for biological activity within API frameworks did not provide any concrete examples or research findings.

While the synthesis of thieno[2,3-b]pyridines is a well-documented area of research, with various bromo-substituted precursors being utilized, the specific use of this compound as a starting material is not described in the available literature. General principles of heterocyclic chemistry and medicinal chemistry suggest that a molecule with its combination of functional groups—a bromo substituent for potential cross-coupling reactions, a hydroxyl group for etherification or esterification, and a nitrile group for various transformations—could theoretically serve as a versatile building block. However, without specific studies, any discussion of its role would be purely speculative.

The absence of information within scientific databases and research articles prevents a detailed and accurate discussion on the topics outlined. Therefore, the requested article focusing on the specific synthetic applications of this compound cannot be generated at this time due to a lack of available scientific evidence.

Applications in Medicinal Chemistry and Biological Activity Investigations

Inhibition of IκB Kinase (IKK) Complex and Associated Diseases

The IκB kinase (IKK) complex is a central regulator of the nuclear factor-κB (NF-κB) signaling pathway, which is crucial in mediating immune and inflammatory responses, cell proliferation, and survival. bellbrooklabs.compatsnap.com Dysregulation of the NF-κB pathway is implicated in the pathogenesis of numerous human diseases, making the IKK complex an attractive target for therapeutic intervention. babraham.ac.uknih.gov The IKK complex consists of catalytic subunits IKKα and IKKβ, and a regulatory subunit NEMO (NF-κB essential modulator). bellbrooklabs.com Inhibition of this complex, particularly the IKKβ subunit, can block the activation of NF-κB and is therefore a key strategy in the development of novel therapeutics. babraham.ac.ukresearchgate.net

Autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and lupus, are characterized by an overactive immune response against the body's own tissues. patsnap.com The NF-κB signaling pathway is a significant contributor to the chronic inflammation that drives these conditions. nih.gov By inhibiting the IKK complex, it is possible to dampen the inflammatory cascade, thereby reducing tissue damage and alleviating symptoms. patsnap.comnih.gov For instance, in experimental autoimmune myocarditis, an IKK inhibitor was shown to reduce the severity of the disease by suppressing T-cell activation and the production of inflammatory cytokines. nih.gov The development of selective IKK inhibitors, therefore, holds promise for new treatment strategies for a variety of autoimmune disorders. patsnap.comnih.gov

Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide range of diseases, including inflammatory bowel disease and psoriasis. mvsu.edugatech.edu The IKK/NF-κB pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. bellbrooklabs.comnih.gov Inhibition of IKKβ has been shown to be effective in preclinical models of inflammatory diseases. babraham.ac.uk However, the role of IKKβ can be tissue-specific; for example, in some contexts, it can have anti-inflammatory effects by inhibiting the "classical" activation of macrophages. nih.gov This highlights the complexity of targeting this pathway and the importance of continued research to understand its multifaceted role in inflammation. nih.gov

The NF-κB pathway is frequently overactive in many types of cancer, where it promotes tumor cell proliferation, survival, angiogenesis (the formation of new blood vessels), and metastasis, while also contributing to resistance to chemotherapy and radiation. nih.govnih.gov Consequently, the IKK complex has emerged as a significant target for cancer therapy. nih.govnih.govoaepublish.com IKK inhibitors have demonstrated the ability to sensitize cancer cells to conventional treatments and induce apoptosis (programmed cell death). patsnap.comnih.gov For example, the IKKα subunit has been implicated in promoting tumor progression and therapy resistance independently of the canonical NF-κB pathway, making it another potential target. oaepublish.com While many IKK inhibitors have shown promise in preclinical studies, challenges such as on-target toxicities have so far limited their clinical application, underscoring the need for further development of more selective and safer inhibitors. babraham.ac.ukresearchgate.net

Exploration in Other Biological Target Modulations (based on related nicotinonitriles)

The nicotinonitrile scaffold is a versatile structure found in various biologically active molecules. Based on the activity of related compounds, 2-bromo-4-hydroxynicotinonitrile could potentially modulate other important biological targets.

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that acts as a polymodal sensor for various stimuli, including heat, low pH, and chemical irritants like capsaicin. mdpi.comnih.gov It is a key player in pain perception and is implicated in various pathological conditions, including chronic pain, inflammation, and cancer. nih.govnih.gov A wide array of natural and synthetic compounds, some containing nitrile or pyridine-like structures, have been identified as modulators of TRPV1. mdpi.comnih.gov These modulators can act as either agonists, which initially activate and then desensitize the channel, or antagonists, which block its activation. mdpi.com The development of TRPV1 modulators is an active area of research for new analgesic and anti-inflammatory drugs. nih.gov

Table 1: Examples of Natural Product Scaffolds that Modulate TRPV1
Compound ClassExampleModulatory Action
VanilloidsCapsaicinAgonist
MonoterpenesCamphorAgonist
AlkaloidsPiperineAgonist

Metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) is a G-protein coupled receptor that is highly expressed in brain regions associated with learning, memory, and addiction. nih.gov It is considered a promising therapeutic target for a range of central nervous system (CNS) disorders. nih.gov Nicotinic acid derivatives, which share a core pyridine (B92270) ring with nicotinonitriles, have been explored as modulators of mGluR5. google.com Specifically, negative allosteric modulators (NAMs) of mGluR5 have shown potential in preclinical models for the treatment of addiction and other CNS disorders. nih.gov The development of ligands that can selectively modulate mGluR5 activity is a significant goal in neuropharmacology. nih.gov

Table 2: Investigational mGluR5 Negative Allosteric Modulators (NAMs)
CompoundCompound ClassTherapeutic Interest
MPEP (2-Methyl-6-(phenylethynyl)pyridine)Pyridine derivativeAnxiety, depression, addiction
MTEP (3-((2-Methyl-4-thiazolyl)ethynyl)pyridine)Pyridine derivativeAnxiety, depression, pain
FenobamImidazopyrimidineAnxiety, fragile X syndrome

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for designing more effective drugs. Structure-Activity Relationship (SAR) studies on this compound derivatives focus on how modifications to the molecule's structure impact its therapeutic efficacy.

Positional and Substituent Effects on Biological Efficacy

SAR studies have revealed that the type and position of substituents on the nicotinonitrile ring play a critical role in determining biological activity. For example, in a series of related compounds, the presence of a methoxy (B1213986) group at the meta position and a hydroxy group at the para position of an attached ring was found to be crucial for anti-inflammatory activity. researchgate.net The replacement of the methoxy group with a bromo or chloro substituent led to a loss of activity, highlighting the specific electronic and steric requirements for interaction with the biological target. researchgate.net

Similarly, research on other heterocyclic compounds has shown that the introduction of specific groups, such as chloro and hydroxy substituents, can lead to excellent antimicrobial activity. mdpi.com The lipophilicity of the molecule, which can be modified by adding alkoxy substituents, is another factor that can significantly enhance biological activity. researchgate.net In the context of this compound, the bromo and hydroxyl groups are key features. SAR studies would explore how modifying or replacing these groups, or adding new substituents at other positions on the pyridine ring, would affect the compound's antimicrobial or other biological profiles. For instance, studies on N-(2-Bromo-4-methylphenyl)-4-hydroxy-2,2-dioxo-1Н-2λ⁶,1-benzothiazine-3-carboxamide, a more complex molecule, indicate that the presence and position of bromo and methyl groups influence analgesic activity. nih.gov

Pharmacophore Mapping and Lead Compound Identification

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. ijpsonline.com This "pharmacophore" represents the key features a molecule must possess to interact with a specific biological target. ijpsonline.comnih.gov

For nicotinonitrile derivatives, pharmacophore models can be developed by analyzing a series of active compounds. These models typically highlight features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.govmdpi.com For example, a pharmacophore model for a c-Met receptor inhibitor derived from a thiadiazole structure identified eight hydrophobic areas and several hydrogen bond acceptor and donor features as crucial for binding. nih.gov

By understanding the pharmacophore of a class of compounds, researchers can identify lead compounds for further development. A lead compound is a molecule that shows promising biological activity and serves as a starting point for optimization. unimi.it For instance, through screening and SAR studies, a nicotinonitrile derivative with a favorable activity profile can be selected as a lead. The pharmacophore model then guides the rational design of new derivatives with potentially enhanced potency and selectivity. mdpi.com

Contribution to Drug Discovery Pipelines

The journey from a promising chemical scaffold to a marketable drug is a long and complex process known as the drug discovery pipeline. This compound and its derivatives contribute to this pipeline primarily in the early stages of discovery and optimization.

Library Synthesis and Screening Strategies

A key strategy in modern drug discovery is the synthesis and screening of large collections of compounds, known as chemical libraries. google.com The goal is to identify "hits"—compounds that show activity against a specific biological target. nih.gov this compound can serve as a valuable starting material or building block for the creation of diverse nicotinonitrile libraries.

The process often involves combinatorial chemistry, where a core scaffold is reacted with a variety of different chemical building blocks to rapidly generate a large number of distinct products. google.com These libraries are then subjected to high-throughput screening, where they are tested for activity in automated assays. nih.gov For example, a library of compounds can be screened in vitro against a particular enzyme or receptor to find inhibitors or activators. nih.gov Hits from these screens become the starting point for more focused research.

Optimization of Bioactive Compounds

Once a lead compound is identified from screening and initial SAR studies, the next step is lead optimization. This process involves making systematic chemical modifications to the lead compound to improve its properties, such as:

Potency: Increasing the compound's activity at lower concentrations.

Selectivity: Ensuring the compound acts on the desired target without affecting other molecules in the body, which can reduce side effects.

Pharmacokinetic properties: Improving how the compound is absorbed, distributed, metabolized, and excreted (ADME).

For a lead compound derived from this compound, optimization might involve modifying the bromo or hydroxyl groups, or adding different substituents to the pyridine ring. For example, if a lead compound has good potency but poor solubility, chemists might add polar groups to increase its solubility in water. The goal is to develop a "drug candidate" that has a suitable balance of properties to be tested in clinical trials. This iterative process of synthesis and testing is guided by SAR data and computational modeling to rationally design improved compounds. mdpi.commdpi.com

Theoretical and Computational Studies of 2 Bromo 4 Hydroxynicotinonitrile

Quantum Chemical Calculations: Unveiling the Molecular Landscape

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-bromo-4-hydroxynicotinonitrile, these computational methods could provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.

Electronic Structure Analysis and Molecular Geometry

The first step in a computational study would be to determine the optimized molecular geometry of this compound. This is typically achieved using Density Functional Theory (DFT) methods, which have been successfully applied to a wide range of organic molecules, including other nicotinonitrile derivatives. By calculating the lowest energy conformation, researchers can predict bond lengths, bond angles, and dihedral angles.

This geometric data is crucial for understanding the molecule's three-dimensional shape and steric profile. Furthermore, electronic structure analysis would reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density. This is often visualized through molecular electrostatic potential (MEP) maps, which can indicate sites susceptible to electrophilic or nucleophilic attack.

Reactivity Predictions and Fukui Functions

To predict the chemical reactivity of this compound, chemists can employ conceptual DFT descriptors. Among the most powerful of these are Fukui functions. These functions help to identify which atoms in a molecule are most likely to accept or donate electrons during a chemical reaction.

Specifically, the Fukui function allows for the characterization of sites for nucleophilic attack (where the molecule accepts an electron), electrophilic attack (where the molecule donates an electron), and radical attack. For this compound, this analysis would pinpoint the most reactive atoms, guiding synthetic chemists in designing new reactions and understanding the compound's potential chemical behavior.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling offers a powerful tool to investigate the step-by-step pathways of chemical reactions, providing details that are often difficult or impossible to observe experimentally.

Transition State Characterization and Energy Profiles

For any proposed reaction involving this compound, computational chemists can map out the entire reaction pathway. This involves identifying and characterizing the transition states—the high-energy structures that connect reactants to products. By calculating the energy of these transition states, an energy profile for the reaction can be constructed.

This profile reveals the activation energy, which is the energy barrier that must be overcome for the reaction to occur. A lower activation energy corresponds to a faster reaction rate. Such studies are critical for understanding reaction kinetics and for optimizing reaction conditions.

Solvent Effects on Reaction Pathways

The choice of solvent can dramatically influence the rate and outcome of a chemical reaction. researchgate.net Computational models can simulate these solvent effects, providing a deeper understanding of how the solvent interacts with the reactants, transition states, and products. researchgate.net

For reactions involving this compound, computational chemists could model the reaction in various solvents to predict how polarity and other solvent properties affect the reaction's energy profile and, consequently, its feasibility and efficiency. researchgate.net

Molecular Modeling for Ligand-Target Interactions

Given the prevalence of pyridine-based structures in medicinal chemistry, understanding how this compound might interact with biological targets is of significant interest.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a potential drug molecule (the ligand) into the active site of a target protein.

For this compound, molecular docking studies could be performed against a variety of known protein targets to identify potential biological activity. These simulations would predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. While no specific studies on this compound have been published, research on similar compounds like 2-methoxy-4,6-diphenylnicotinonitrile has utilized these techniques to explore interactions with proteins like lipoprotein-associated phospholipase A2.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

To develop a QSAR model for a series of compounds related to this compound, a dataset of molecules with varying structural features and their corresponding measured biological activities (e.g., IC50 values) is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then used to build a model that correlates the descriptors with the biological activity. For instance, a QSAR study on antimicrobial 3-hydroxypyridine-4-one derivatives successfully developed models that could predict their activity against S. aureus and C. albicans. nih.govnih.gov These models highlighted the importance of topological parameters in determining the antimicrobial efficacy. nih.govnih.gov

A hypothetical QSAR model for a series of nicotinonitrile derivatives might take the form of a linear equation:

pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...

where pIC50 is the negative logarithm of the IC50 value, and c0, c1, c2 are coefficients determined from the regression analysis. The quality of the model is assessed by statistical parameters such as the correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and external validation on a test set of compounds.

A well-validated QSAR model can be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for efficacy. By analyzing the descriptors that have the most significant impact on the predicted activity in the QSAR equation, researchers can gain insights into the structure-activity relationship.

For example, if a descriptor related to hydrophobicity has a positive coefficient in the QSAR model, it would suggest that increasing the hydrophobicity of a particular region of the molecule could lead to higher activity. Similarly, descriptors related to the electronic properties of the substituents (like the Hammett constant) or steric parameters (like molar refractivity) can provide valuable information for lead optimization.

In the case of this compound, a QSAR study on a series of its analogs could reveal the influence of the bromo, hydroxyl, and cyano groups on its biological activity. For instance, it could be determined whether a bulky substituent at the bromo position is favorable or if an electron-withdrawing group is preferred. This information is crucial for the rational design of new derivatives with improved potency and selectivity.

Interactive Table: Hypothetical QSAR Model for Nicotinonitrile Derivatives

DescriptorCoefficientImportanceInterpretation
LogP (Hydrophobicity)+0.5HighIncreased hydrophobicity enhances activity.
Molecular Weight-0.2MediumLarger molecules may have reduced activity.
Dipole Moment+0.8HighA higher dipole moment is beneficial for activity.
Number of H-bond donors+0.3MediumMore hydrogen bond donors can improve activity.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of 2-Bromo-4-hydroxynicotinonitrile, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom, the nitrile group, and the nitrogen atom in the pyridine (B92270) ring, as well as the electron-donating effect of the hydroxyl group. The two aromatic protons on the pyridine ring would likely appear as distinct singlets or doublets, depending on the coupling constants, in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm. The hydroxyl proton (-OH) would present as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. Each unique carbon atom in this compound will produce a separate signal. The carbon atom of the nitrile group (-CN) is expected to have a characteristic chemical shift in the range of δ 115-120 ppm. The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 100-160 ppm), with their specific shifts being influenced by the attached functional groups. For instance, the carbon atom bonded to the bromine (C-Br) would be expected around δ 110-125 ppm, while the carbon bearing the hydroxyl group (C-OH) would be significantly downfield, likely in the δ 155-165 ppm range.

Predicted ¹H and ¹³C NMR Data for this compound:

¹H NMR ¹³C NMR
Proton Predicted Chemical Shift (ppm) Multiplicity Carbon Predicted Chemical Shift (ppm)
H-57.2 - 7.5dC-2115 - 125
H-68.0 - 8.3dC-395 - 105
OH9.0 - 11.0br sC-4160 - 165
C-5110 - 115
C-6150 - 155
CN117 - 120

Note: This is a predictive table based on known chemical shift ranges for similar structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₆H₃BrN₂O), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact mass. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a characteristic doublet of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units.

Expected Fragmentation Pattern: Electron impact ionization would likely lead to the fragmentation of the parent molecule. Common fragmentation pathways could involve the loss of the bromine atom, the nitrile group, or carbon monoxide from the hydroxypyridine ring. Analyzing the m/z (mass-to-charge ratio) values of these fragment ions can help to confirm the connectivity of the atoms within the molecule.

Hypothetical Mass Spectrometry Data:

Ion m/z (relative to ⁷⁹Br) Possible Identity
[M]⁺198Molecular Ion
[M+2]⁺200Molecular Ion with ⁸¹Br
[M-Br]⁺119Loss of Bromine
[M-CN]⁺172Loss of Nitrile
[M-CO]⁺170Loss of Carbon Monoxide

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C≡N stretch of the nitrile group would appear as a sharp, medium-intensity band around 2220-2260 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would be found in the fingerprint region, typically below 700 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or methanol, is expected to show absorption maxima (λ_max) corresponding to π→π* and n→π* transitions within the aromatic system. The presence of the hydroxyl and nitrile groups, as well as the bromine atom, would influence the position and intensity of these absorption bands.

Characteristic Spectroscopic Data:

Spectroscopy Functional Group Expected Absorption Range
IRO-H (stretch)3200-3600 cm⁻¹ (broad)
IRC≡N (stretch)2220-2260 cm⁻¹ (sharp)
IRAromatic C=C, C=N (stretch)1400-1600 cm⁻¹
IRC-Br (stretch)500-700 cm⁻¹
UV-Visπ→π* transitions~220-280 nm
UV-Visn→π* transitions>280 nm

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for determining the purity of this compound and for analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of non-volatile compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of acid like formic acid to improve peak shape). A UV detector would be suitable for detecting the compound as it elutes from the column. The retention time would be characteristic of the compound under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative analysis.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, Gas Chromatography could also be used. A capillary column with a suitable stationary phase would be chosen. The sample would be vaporized and carried through the column by an inert gas. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection. GC-MS would provide both retention time data and mass spectral data, offering a high degree of confidence in the identification and purity assessment.

Typical Chromatographic Conditions:

Technique Parameter Typical Value/Condition
HPLCColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (gradient)
DetectorUV at λ_max
GCColumnCapillary, e.g., DB-5ms
Carrier GasHelium
DetectorMass Spectrometer (MS)

By integrating the data from these diverse spectroscopic and chromatographic techniques, a comprehensive and unambiguous characterization of this compound can be achieved, ensuring its identity and purity for research and development purposes.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Protocols

The advancement of research into 2-Bromo-4-hydroxynicotinonitrile is intrinsically linked to the development of new and efficient methods for its synthesis. While established methods for the synthesis of substituted pyridines exist, the focus for this specific molecule will be on protocols that offer high yields, regioselectivity, and are amenable to green chemistry principles.

Future synthetic strategies will likely move beyond traditional multi-step procedures, which can be time-consuming and generate significant waste. Researchers will likely explore one-pot multicomponent reactions, leveraging the reactivity of simpler, readily available starting materials to construct the substituted pyridine (B92270) ring in a single, efficient operation. The development of novel catalytic systems, potentially involving transition metals, will be crucial in achieving high selectivity and milder reaction conditions. For instance, palladium-catalyzed cross-coupling reactions could be adapted for the direct introduction of the bromo or cyano group onto a pre-functionalized pyridine ring. nih.gov

Furthermore, flow chemistry presents a promising avenue for the continuous and scalable production of this compound. This technology offers precise control over reaction parameters, leading to improved yields and safety profiles, which are critical for any potential industrial applications.

A key challenge in the synthesis of polysubstituted pyridines is achieving the desired regiochemistry. Future research will likely focus on the development of directing groups that can guide the functionalization to the desired positions on the pyridine ring, ensuring the specific arrangement of the bromo, hydroxyl, and cyano substituents.

Expanding the Scope of Chemical Transformations and Derivatizations

The true potential of this compound lies in its capacity to serve as a versatile building block for the synthesis of a diverse array of derivatives. The bromine atom, hydroxyl group, and nitrile moiety each offer a reactive handle for a wide range of chemical transformations.

The bromine atom is a prime site for cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of various aryl, alkyl, and alkynyl groups. nih.gov This will allow for the creation of a vast library of derivatives with tailored electronic and steric properties. The hydroxyl group can be readily alkylated, acylated, or converted into other functional groups, providing another point of diversification. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form new heterocyclic rings.

The direct C-H functionalization of the pyridine ring itself represents a frontier in synthetic chemistry. rsc.orgresearchgate.net Developing methods to selectively introduce new substituents at the remaining positions on the pyridine ring of this compound would open up a new dimension of chemical space to explore.

The combination of these transformations will enable the synthesis of complex molecules with potential applications in various fields. For example, the derivatization of the hydroxyl group could be used to attach the molecule to a polymer backbone, while the bromine atom could be used as a handle for further functionalization.

Discovery of New Biological Targets and Therapeutic Applications

The pyridine and nicotinonitrile scaffolds are prevalent in a wide range of biologically active compounds, suggesting that this compound and its derivatives could possess significant therapeutic potential. researchgate.netnih.gov Future research will focus on a systematic evaluation of this compound and its analogs against a broad panel of biological targets.

Initial screening efforts could target kinases, as many pyridine-based molecules have shown inhibitory activity against this class of enzymes, which are implicated in cancer and inflammatory diseases. nih.gov The unique substitution pattern of this compound may confer selectivity for specific kinases, reducing off-target effects.

Furthermore, the structural motifs present in this compound are also found in inhibitors of other important enzyme families, such as histone deacetylases (HDACs) and phosphodiesterases (PDEs). High-throughput screening campaigns will be instrumental in identifying novel biological targets and initial hit compounds.

The bromine atom in the molecule can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for drug-receptor binding. mdpi.com This feature could be exploited in the rational design of potent and selective inhibitors. The exploration of its derivatives as potential antimicrobial, antiviral, or anti-inflammatory agents is also a promising research direction. nih.govnih.gov

Potential Biological Target ClassRationale for Investigation
Protein KinasesPyridine scaffold is a common feature in kinase inhibitors. nih.gov
Histone Deacetylases (HDACs)Certain substituted pyridines have shown HDAC inhibitory activity.
Phosphodiesterases (PDEs)The nicotinonitrile moiety is present in some PDE inhibitors.
Enzymes where halogen bonding is keyThe bromine atom can form specific interactions with the protein active site. mdpi.com
Bacterial and Viral ProteinsHeterocyclic compounds often exhibit antimicrobial and antiviral properties. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of this compound derivatives will undoubtedly benefit from these powerful computational tools. nih.gov

AI and ML algorithms can be trained on large datasets of known bioactive molecules to predict the potential biological activity of novel compounds. This will enable researchers to prioritize the synthesis of derivatives that are most likely to be active against a specific target, thereby saving time and resources. For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activity. researchgate.net

De novo drug design algorithms can be employed to generate novel molecular structures based on the this compound scaffold, optimized for binding to a specific protein target. These algorithms can explore a vast chemical space and propose innovative structures that may not be readily conceived by human chemists.

Furthermore, ML models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. This will allow for the early identification of candidates with favorable pharmacokinetic profiles, increasing the likelihood of success in later stages of drug development.

Exploration in Materials Science and Optoelectronic Applications

Beyond its potential in the life sciences, the unique electronic properties of the this compound scaffold suggest that it could find applications in the field of materials science. Pyridine-based materials have shown promise in a variety of optoelectronic applications, including organic light-emitting diodes (OLEDs), solar cells, and sensors. rsc.org

The presence of electron-withdrawing (bromo and cyano) and electron-donating (hydroxyl) groups on the pyridine ring can lead to interesting photophysical properties, such as fluorescence and phosphorescence. By systematically modifying the substituents, it may be possible to tune the emission color and efficiency of these materials.

The ability of the pyridine nitrogen to coordinate with metal ions also opens up the possibility of creating novel metal-organic frameworks (MOFs) and coordination polymers. These materials can exhibit a range of interesting properties, including porosity, catalysis, and sensing capabilities. The bromine atom could also serve as a handle for polymerization, leading to the creation of novel polymers with tailored properties.

Future research in this area will involve the synthesis and characterization of a range of this compound derivatives and the evaluation of their photophysical and electronic properties. The goal will be to establish structure-property relationships that can guide the design of new materials for specific applications.

Potential ApplicationRationale
Organic Light-Emitting Diodes (OLEDs)Pyridine derivatives are known to be good charge transporters and emitters. rsc.org
Organic Solar CellsThe electronic properties can be tuned for efficient light harvesting and charge separation.
Chemical SensorsThe functional groups can interact with specific analytes, leading to a detectable signal change.
Metal-Organic Frameworks (MOFs)The pyridine nitrogen can coordinate to metal ions to form porous materials.
Novel PolymersThe bromo-substituent can be used as a site for polymerization reactions.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-Bromo-4-hydroxynicotinonitrile?

  • Methodological Answer : Bromination of nicotinonitrile derivatives often employs electrophilic substitution using reagents like N-bromosuccinimide (NBS) under controlled conditions. For example, bromination at the 2-position can be achieved via regioselective reactions in anhydrous solvents (e.g., DMF or THF) at 0–25°C. Characterization of intermediates using 1H^1H-NMR and mass spectrometry (MS) is critical to confirm regiochemistry .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Combine 1H^1H-NMR (δ 7.35–8.5 ppm for aromatic protons) and 13C^{13}C-NMR to confirm substitution patterns. High-resolution MS (HRMS) can verify molecular ions (e.g., [M+H]+^+), while elemental analysis ensures stoichiometric accuracy (e.g., C: 45.52%, N: 13.27% for analogs) . For hydroxyl group confirmation, IR spectroscopy (O–H stretch ~3200 cm1 ^{-1}) is recommended.

Q. What are the key stability considerations for handling this compound?

  • Methodological Answer : Store at 0–6°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the nitrile group or bromine displacement. Monitor degradation via periodic HPLC analysis using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can density-functional theory (DFT) optimize synthetic pathways for this compound?

  • Methodological Answer : Use DFT (e.g., B3LYP/6-31G**) to model reaction intermediates and transition states. The Colle-Salvetti correlation-energy formula can estimate electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity and activation barriers for bromination . Validate computational results with experimental kinetic data (e.g., reaction rates under varying temperatures).

Q. What crystallographic techniques resolve structural ambiguities in brominated nicotinonitriles?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is ideal for determining bond lengths (e.g., C–Br: ~1.89 Å) and dihedral angles. For example, studies on 6-(4-Bromophenyl)nicotinonitrile derivatives achieved R-factors <0.04 using low-temperature (100 K) data collection .

Q. How can researchers reconcile contradictory spectroscopic data for brominated nicotinonitrile derivatives?

  • Methodological Answer : Cross-validate 1H^1H-NMR shifts with computational predictions (e.g., gauge-including atomic orbital (GIAO) method). For example, discrepancies in aromatic proton signals may arise from solvent polarity effects or tautomerism, which can be resolved by comparing DMSO-d6_6 vs. CDCl3_3 spectra .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Investigate Suzuki-Miyaura coupling using Pd(PPh3_3)4_4 as a catalyst. Bromine at the 2-position acts as a leaving group, while the hydroxyl and nitrile groups influence electron density. Monitor reaction progress via TLC and isolate products using column chromatography (silica gel, hexane/ethyl acetate) .

Data Contradiction Analysis

Q. Why do different studies report varying yields for brominated nicotinonitrile syntheses?

  • Methodological Answer : Yield discrepancies often stem from competing side reactions (e.g., dehalogenation or nitrile hydrolysis). Control experiments under inert atmospheres (e.g., N2_2) and kinetic studies (e.g., time-dependent HPLC) can identify optimal reaction windows. For example, reports yields >75% for analogs when reactions are quenched at 85% conversion .

Q. How should researchers address conflicting computational vs. experimental vibrational spectra?

  • Methodological Answer : Adjust DFT basis sets (e.g., 6-311++G**) to account for anharmonicity in O–H stretches. Experimental IR peaks may shift due to intermolecular hydrogen bonding, which can be modeled using cluster-based calculations .

Methodological Tables

Technique Application Key Parameters Reference
SCXRD with SHELXLBond length/angle determinationR-factor <0.04, T = 100 K
DFT (B3LYP/6-31G**)Reaction pathway optimizationHOMO-LUMO gap, activation energy
1H^1H-NMR (CDCl3_3)Regiochemistry confirmationδ 7.35–8.5 ppm (aromatic protons)
HRMSMolecular ion validation[M+H]+^+, resolution >10,000

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.